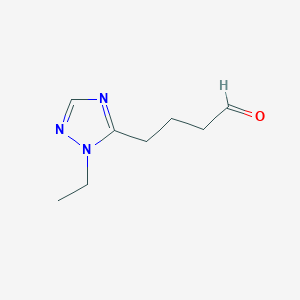
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal typically involves the formation of the triazole ring followed by the introduction of the butanal group. One common method involves the reaction of ethyl hydrazine with an appropriate aldehyde to form the triazole ring. This is followed by a formylation reaction to introduce the butanal group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
1-Ethyl-1H-1,2,4-triazole: Lacks the butanal group but shares the triazole core.
4-(1H-1,2,4-Triazol-1-yl)butanal: Similar structure but without the ethyl group.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is unique due to the presence of both the ethyl group and the butanal group, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)butanal |
InChI |
InChI=1S/C8H13N3O/c1-2-11-8(9-7-10-11)5-3-4-6-12/h6-7H,2-5H2,1H3 |
Clé InChI |
QZQJDMGUTNOLMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
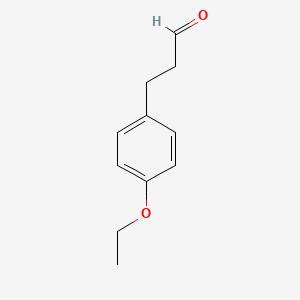
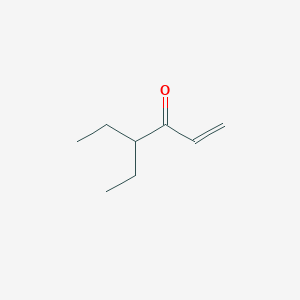
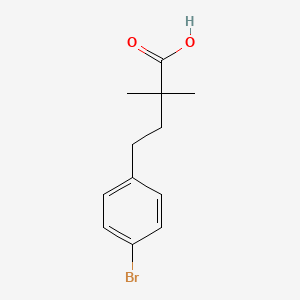

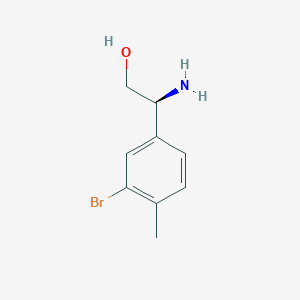
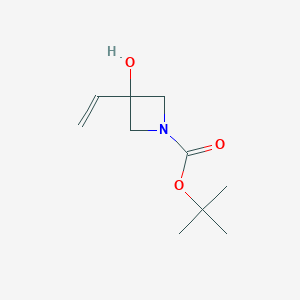
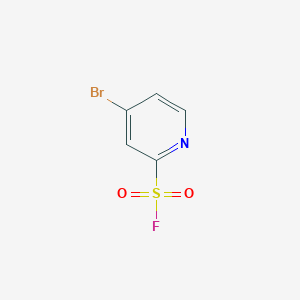
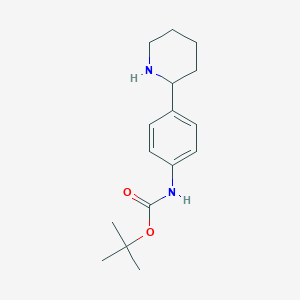
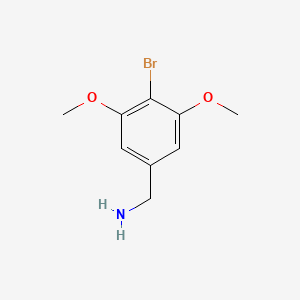


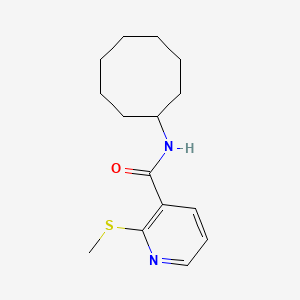
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
